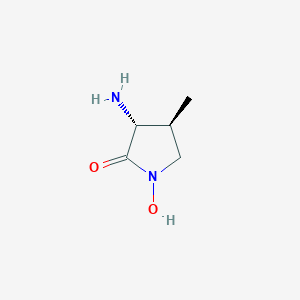
6,12-二溴并苯
描述
6,12-Dibromochrysene is a chemical compound with the molecular formula C18H10Br2. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms attached to the 6th and 12th positions of the chrysene molecule. It appears as a white to light yellow powder or crystalline solid and has a melting point of 284°C .
科学研究应用
6,12-Dibromochrysene has several scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
6,12-Dibromochrysene can be synthesized through the bromination of chrysene. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 6,12-Dibromochrysene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .
化学反应分析
Types of Reactions
6,12-Dibromochrysene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: The bromine atoms can be reduced to form chrysene or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted chrysenes depending on the nucleophile used.
Oxidation Reactions: Products include oxygenated derivatives such as ketones or quinones.
Reduction Reactions: Products include chrysene or partially reduced derivatives.
作用机制
The mechanism of action of 6,12-Dibromochrysene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence its binding to biological macromolecules. Additionally, its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes .
相似化合物的比较
Similar Compounds
Chrysene: The parent compound of 6,12-Dibromochrysene, lacking the bromine atoms.
6,12-Dichlorochrysene: A similar compound with chlorine atoms instead of bromine.
6,12-Diiodochrysene: A similar compound with iodine atoms instead of bromine.
Uniqueness
6,12-Dibromochrysene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and physical properties compared to its chlorinated or iodinated counterparts. The bromine atoms also influence its electronic properties, making it suitable for specific applications in organic electronics and materials science .
属性
IUPAC Name |
6,12-dibromochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-17-10-16-12-6-2-4-8-14(12)18(20)9-15(16)11-5-1-3-7-13(11)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULVBMDEPWAFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391063 | |
| Record name | 6,12-dibromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131222-99-6 | |
| Record name | 6,12-dibromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,12-DIBROMOCHRYSENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6,12-dibromochrysene significant in materials science?
A: 6,12-Dibromochrysene serves as a crucial building block for the bottom-up synthesis of graphene nanoribbons (GNRs). [, , , ]. These nanoribbons hold immense potential in nanoelectronics due to their unique electronic properties, including a tunable band gap.
Q2: How does 6,12-dibromochrysene facilitate GNR formation?
A: The bromine atoms in 6,12-dibromochrysene participate in Ullmann-type coupling reactions on metal surfaces like gold and copper. [, , , ]. This surface-assisted reaction leads to the formation of polymers, which can then undergo cyclodehydrogenation to create GNRs.
Q3: Is there a difference in GNR formation on different metal surfaces?
A: Yes, the choice of metal surface significantly influences the chirality and subsequent properties of the resulting GNRs. For instance, 6,12-dibromochrysene on Au(111) forms achiral polymers that can be converted to GNRs. []. Conversely, on Cu(111), chiral organometallic polymers are formed, hindering GNR formation due to their specific structure. []
Q4: What role do reaction intermediates play in the formation of GNRs from 6,12-dibromochrysene?
A: Research has identified several reaction intermediates, including organometallic monomers, dimers, and trimers, during the polymerization of 6,12-dibromochrysene on Ag(111). [] These intermediates provide insights into the polymerization process and highlight that GNR formation involves breaking and reforming C-Ag bonds, not just simple coupling of intermediates.
Q5: How does the presence of bromine atoms affect the properties of the resulting GNRs?
A: The bromine atoms influence both the polymerization process and the final properties of the GNRs. For example, on Ag(110), a Br-enhanced growth mode has been observed, where the presence of bromine contributes to increased polymer length, impacting the GNR structure. []
Q6: Are there any alternative methods to synthesize GNRs from 6,12-dibromochrysene?
A6: While on-surface Ullmann coupling is predominantly used, alternative synthetic approaches to produce GNRs from 6,12-dibromochrysene or similar precursors are constantly being explored. This exploration aims to develop more efficient and controllable methods for GNR synthesis.
Q7: What are the environmental concerns related to 6,12-dibromochrysene?
A: As a halogenated polycyclic aromatic hydrocarbon, 6,12-dibromochrysene raises concerns regarding its environmental fate and potential toxicity. []. Research on its degradation pathways and ecotoxicological effects is crucial for responsible handling and disposal.
Q8: How does 6,12-dibromochrysene compare to other halogenated polycyclic aromatic hydrocarbons in terms of its physical properties?
A: Studies have shown that the halogen substitution in 6,12-dibromochrysene, compared to its parent compound chrysene, leads to a decrease in vapor pressure. []. This property is important for understanding its potential for atmospheric transport and distribution in the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



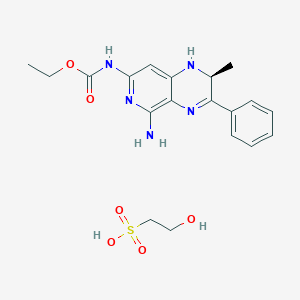
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
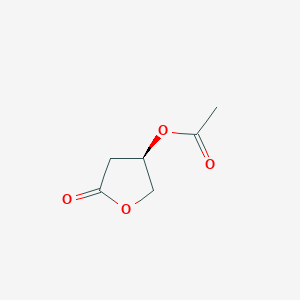

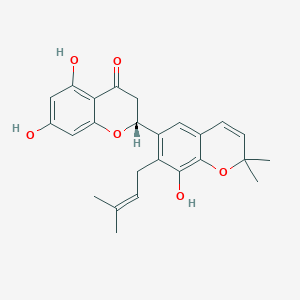
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B144452.png)
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
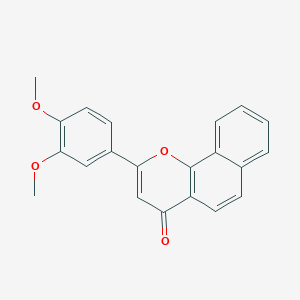

![[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid](/img/structure/B144458.png)

